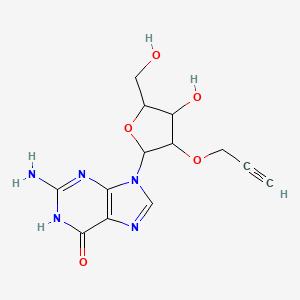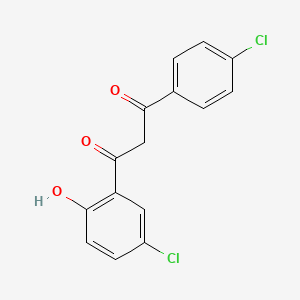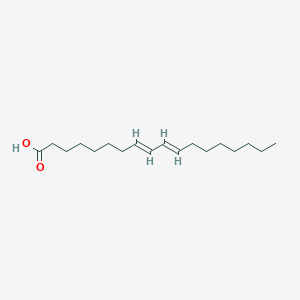
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a bromine atom attached to one of the phenyl rings and a dimethylamino group attached to the other phenyl ring. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- typically involves a multi-step process:
Bromination: The starting material, 4-phenylbenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzaldehyde.
Wittig Reaction: The 4-bromobenzaldehyde is then subjected to a Wittig reaction with a phosphonium ylide to form the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde.
Reductive Amination: The final step involves reductive amination of the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Hydroxy, cyano, or alkoxy derivatives.
科学的研究の応用
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
(E)-4-(2-Phenylethenyl)benzenamine, N,N-dimethyl-: Lacks the bromine atom, resulting in different reactivity and biological activity.
(E)-4-(2-(4-Chlorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
(E)-4-(2-(4-Methylphenyl)ethenyl)benzenamine, N,N-dimethyl-: Features a methyl group instead of bromine, affecting its reactivity and interactions.
Uniqueness
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and drug development.
特性
| 2844-19-1 | |
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC名 |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
InChIキー |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/no-structure.png)



![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)



